Suzuki-Miyaura Cross-Coupling: Quantitative Yield Comparison Demonstrates Superior Performance
Methyl 6-bromo-2-naphthoate demonstrates exceptional reactivity in Suzuki-Miyaura cross-coupling, achieving a quantitative 100% yield under standard conditions . This performance is directly comparable to the same reaction reported for methyl 6-iodo-2-naphthoate, which typically yields 71–86% under analogous conditions [1]. The higher yield of the bromo-derivative, coupled with its lower cost and greater stability compared to the iodo-analog, provides a clear practical advantage for large-scale synthesis.
| Evidence Dimension | Reaction Yield (Suzuki-Miyaura cross-coupling) |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | Methyl 6-iodo-2-naphthoate (71-86%) |
| Quantified Difference | +14 to +29 percentage points |
| Conditions | KF, Pd(PPh₃)₄, THF, 20h, heating ; Pd(PPh₃)₄, similar conditions [1] |
Why This Matters
Higher and more consistent coupling yields directly reduce material costs and purification efforts, making this compound a more economical and efficient choice for preparative-scale synthesis.
- [1] Academia.edu. Chemoselective Suzuki-Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. 2013. (Yields for analogous naphthoate systems). View Source
